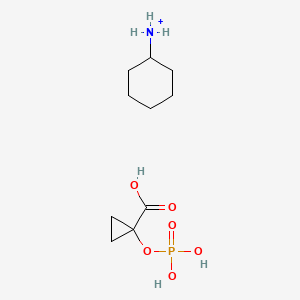
2-Chloroemodic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroemodic acid is a chlorinated derivative of emodic acid, a naturally occurring anthraquinone. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of a chlorine atom in its structure significantly alters its reactivity and biological activity compared to its non-chlorinated counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroemodic acid typically involves the chlorination of emodic acid. One common method is the direct chlorination of emodic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of chlorinating agents like sulfuryl chloride (SO2Cl2) in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroemodic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloroemodic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity due to its ability to interfere with cellular processes.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Chloroemodic acid involves its interaction with cellular components. The chlorine atom enhances its ability to form reactive intermediates, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodic acid: The non-chlorinated parent compound.
2-Chloro-isorhodoptilometrin: Another chlorinated derivative with similar properties.
2-Chloro-desmethyldermoquinone: A structurally related compound with distinct biological activities.
Uniqueness
2-Chloroemodic acid is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H7ClO7 |
|---|---|
Molekulargewicht |
334.66 g/mol |
IUPAC-Name |
6-chloro-4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H7ClO7/c16-11-8(18)3-6-10(14(11)21)13(20)9-5(12(6)19)1-4(15(22)23)2-7(9)17/h1-3,17-18,21H,(H,22,23) |
InChI-Schlüssel |
JGHTWRZCNLXYPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)Cl)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)

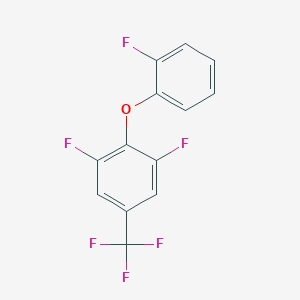

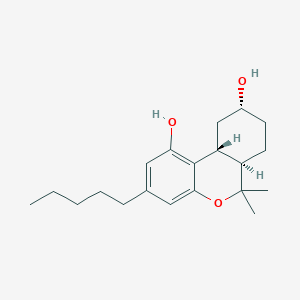
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
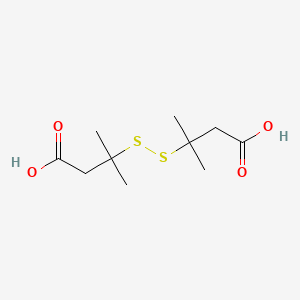
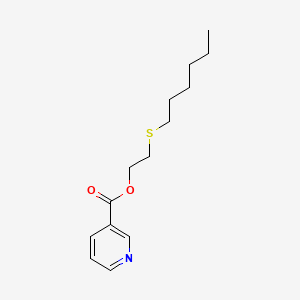

![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)


